molecular formula C10H8O2 B1361237 Methyl 4-ethynylbenzoate CAS No. 3034-86-4

Methyl 4-ethynylbenzoate

Cat. No. B1361237
CAS RN: 3034-86-4
M. Wt: 160.17 g/mol
InChI Key: JPGRSTBIEYGVNO-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (95.97 mg, 2.2 mmol) was added to a stirred solution of 4-ethynyl-benzoic acid methyl ester (305 mg, 1.9 mmol) in MeOH:H2O (1:1, 6 mL), and the resulting mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added, acidified it with conc.HCl and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 226 mg (81.9% yield) of 4-ethynyl-benzoic acid.
Name
Quantity
95.97 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([C:12]#[CH:13])=[CH:8][CH:7]=1.O>CO.O>[C:12]([C:9]1[CH:10]=[CH:11][C:6]([C:5]([OH:14])=[O:4])=[CH:7][CH:8]=1)#[CH:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
95.97 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
305 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the residue
EXTRACTION
Type
EXTRACTION
Details
HCl and extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 226 mg
YIELD: PERCENTYIELD 81.9%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.